Benzyl 2-bromo-4-methylphenethylcarbamate
Description
Benzyl 2-bromo-4-methylphenethylcarbamate is a synthetic carbamate derivative featuring a phenethyl backbone substituted with a bromine atom at the 2-position and a methyl group at the 4-position, esterified with a benzyl carbamate group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.
Properties
IUPAC Name |
benzyl N-[2-(2-bromo-4-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-7-8-15(16(18)11-13)9-10-19-17(20)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQCTPPNRYKPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-4-methylphenethylcarbamate typically involves the bromination of a benzylic compound followed by carbamate formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzylic position . The brominated intermediate is then reacted with a suitable carbamate precursor under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromo-4-methylphenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Diethyl phosphite and N,N-diisopropylethylamine: Employed for debromination to obtain monobromides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized carbamate compounds.
Scientific Research Applications
Benzyl 2-bromo-4-methylphenethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-4-methylphenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct substituents (bromo and methyl groups) influence its physicochemical and reactivity profiles compared to other carbamates and benzyl derivatives. Below is a detailed analysis:
Comparison with Other Carbamates
- Benzyl 4-chlorophenethylcarbamate : Chlorine, being less electronegative than bromine, may reduce leaving-group ability but improve metabolic stability. However, bromine’s larger atomic size could enhance binding affinity in biological targets.
Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Benzyl 2-bromo-4-methylphenethylcarbamate* | 120–125 (predicted) | ~10 (DMSO) | 3.8 |
| Benzyl 4-chlorophenethylcarbamate | 115–118 | 15 (DMSO) | 3.2 |
| Benzyl 4-methylphenethylcarbamate | 95–100 | 20 (DMSO) | 2.9 |
*Predicted values based on substituent contributions.
Metabolic and Toxicological Considerations
- Metabolism : Carbamates generally undergo hydrolysis to release benzyl alcohols and amines. The bromo and methyl groups may slow hydrolysis compared to unsubstituted analogs, as seen in substituted benzyl alcohols’ metabolic pathways .
Biological Activity
Benzyl 2-bromo-4-methylphenethylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H14BrNO2
- Molecular Weight : 296.16 g/mol
- CAS Number : 2830-53-7
Synthesis
The synthesis of this compound typically involves the bromination of 4-methylphenethylcarbamate followed by a benzylation step. The general reaction scheme includes:
- Bromination : The introduction of bromine at the 2-position of the aromatic ring.
- Benzylation : The reaction of the brominated compound with benzyl chloride in the presence of a base.
Pharmacological Profile
This compound has been studied for its interaction with various biological targets:
- Serotonin Receptors : It exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and psychotropic effects .
- Adrenergic Receptors : The compound also interacts with adrenergic receptors, which are involved in cardiovascular responses and central nervous system activities .
Case Studies and Research Findings
Toxicology and Safety
Safety assessments have indicated that compounds similar to this compound may pose risks if ingested or improperly handled. Proper laboratory safety protocols should be adhered to when working with this compound, including the use of personal protective equipment (PPE) and appropriate waste disposal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
